1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine
Description
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-2-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S2/c1-8-4-2-3-7-12(8)16(13,14)10-6-5-9(11)15-10/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUSOHZORYXZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromothiophene-2-sulfonyl chloride.
Reaction with Piperidine: The sulfonyl chloride is then reacted with 2-methylpiperidine under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromothiophene Position
The bromide on the thiophene ring is a potential site for substitution. Electron-withdrawing groups (e.g., the sulfonyl group) activate the aromatic ring toward nucleophilic aromatic substitution (NAS).
Mechanism :
-
The bromide undergoes substitution with nucleophiles (e.g., hydroxide, amines, alkoxides).
-
Reaction conditions may involve catalytic systems (e.g., palladium complexes) or strong bases.
Example Reactions :
-
Hydrolysis : Replacement of Br with OH to form a hydroxythiophene derivative.
-
Amination : Substitution with NH₂⁻ to yield an aminothiophene analog.
Supporting Data :
Similar bromothiophene derivatives undergo substitution under catalytic conditions .
Hydrolysis of the Sulfonamide Bond
The sulfonamide linkage (SO₂-N) is generally stable but can hydrolyze under extreme conditions:
-
Acidic Conditions : Protonation of the nitrogen weakens the bond, leading to cleavage.
-
Basic Conditions : Nucleophilic attack on the sulfonyl sulfur may destabilize the bond.
Potential Products :
-
Piperidine amine (free amine)
-
Sulfonic acid (from the hydrolyzed sulfonyl group)
Supporting Data :
Sulfonamide synthesis typically involves reacting amines with sulfonyl chlorides, implying reversibility under harsh conditions.
Piperidine Ring Reactions
-
Alkylation/Quaternization : Tertiary amines resist alkylation, but under forcing conditions (e.g., methyl iodide, bases), quaternary ammonium salts may form.
-
Ring-Opening : Unlikely under standard conditions unless the ring is strained or activated by a leaving group.
Supporting Data :
Piperidine derivatives often undergo nucleophilic substitution at reactive sites (e.g., halogenated substituents).
Reaction Conditions and Mechanisms
Scientific Research Applications
1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromothiophene moiety may also play a role in the compound’s biological effects by interacting with cellular pathways .
Comparison with Similar Compounds
Key Comparative Data
Biological Activity
1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by research findings and case studies.
- Molecular Formula : C11H16BrNOS
- Molecular Weight : 290.22 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives containing piperidine rings have shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 18 |
| 3 | Pseudomonas aeruginosa | 12 |
This data suggests that the sulfonyl group may enhance the antibacterial efficacy of the piperidine scaffold .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research on related piperidine derivatives indicates that they may inhibit cancer cell proliferation. For example, studies have demonstrated that sulfonamide-containing piperidines exhibit cytotoxic effects in breast cancer cell lines.
In a study involving MCF-7 and MDA-MB-231 cell lines, compounds with similar structures showed:
- MCF-7 : IC50 = 10 µM
- MDA-MB-231 : IC50 = 8 µM
These results indicate a promising avenue for further exploration in cancer therapeutics .
Enzyme Inhibition
The enzyme inhibitory potential of this compound has also been investigated. Compounds with similar functionalities were found to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea levels in the body.
| Enzyme | Inhibition Percentage (%) |
|---|---|
| AChE | 75 |
| Urease | 68 |
These findings suggest that the compound could be beneficial in developing treatments for conditions like Alzheimer's disease and urinary disorders .
Case Studies
- Antibacterial Efficacy : A recent study evaluated several piperidine derivatives against a panel of bacterial strains, confirming that compounds with bromine substituents exhibited enhanced antibacterial activity.
- Cytotoxicity in Cancer Cells : A comparative study of sulfonamide derivatives revealed that those containing a thiophene ring showed increased cytotoxicity in breast cancer models, indicating that modifications to the piperidine structure can significantly impact biological activity.
Q & A
Q. How can conflicting solubility data (DMSO vs. aqueous buffers) be reconciled?
- Methodological Adjustment : Solubility in DMSO (>100 mg/mL) versus PBS (<0.1 mg/mL) reflects aggregation in aqueous media. Dynamic Light Scattering (DLS) confirms nanoparticle formation (size ~200 nm) at concentrations >10 μM, which biases cellular uptake studies .
Tables
Table 1 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2/c |
| Unit Cell Dimensions | a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å |
| β Angle | 91.315° |
| Z | 4 |
Table 2 : Comparative Reactivity in Cross-Coupling Reactions
| Reaction Type | Yield (%) | Ligand Used |
|---|---|---|
| Suzuki-Miyaura | 65 | XPhos |
| Buchwald-Hartwig | 42 | DavePhos |
| Negishi | 28 | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
